molecular formula C21H15N2NaO6S B3063267 Sodium 1-amino-4-(4-methoxyanilino)anthraquinone-2-sulfonate CAS No. 63589-10-6

Sodium 1-amino-4-(4-methoxyanilino)anthraquinone-2-sulfonate

Cat. No.: B3063267
CAS No.: 63589-10-6
M. Wt: 446.4 g/mol
InChI Key: UKZVMBMYDRZSBX-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SB-416 involves the reaction of 1-amino-9,10-dioxoanthracene-2-sulfonic acid with 4-methoxyaniline. The reaction typically occurs in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of SB-416.

Industrial Production Methods

Industrial production of SB-416 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

SB-416 can undergo various chemical reactions, including:

    Oxidation: The anthraquinone core can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction of the anthraquinone core can yield hydroquinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various electrophiles can be introduced using reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

SB-416 has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a probe in studying reaction mechanisms.

    Biology: Employed in studies involving cell signaling pathways due to its antagonistic effects on the P2Y2 receptor.

    Medicine: Investigated for its potential therapeutic effects in conditions where P2Y2 receptor antagonism is beneficial.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

SB-416 exerts its effects primarily through antagonism of the P2Y2 receptor. This receptor is involved in various cellular processes, including inflammation and cell proliferation. By blocking this receptor, SB-416 can modulate these processes, leading to potential therapeutic benefits. The molecular targets and pathways involved include the inhibition of downstream signaling cascades that are activated by the P2Y2 receptor.

Comparison with Similar Compounds

Similar Compounds

    PSB-416: Another anthraquinone derivative with similar antagonistic effects at the P2Y2 receptor.

    SB-216641: A compound with similar pharmacological properties but different structural features.

Uniqueness

SB-416 is unique due to its specific structural features, such as the presence of the methoxyanilino group, which contributes to its distinct pharmacological profile. Compared to similar compounds, SB-416 may offer different binding affinities and selectivities for the P2Y2 receptor, making it a valuable tool in pharmacological research.

Properties

CAS No.

63589-10-6

Molecular Formula

C21H15N2NaO6S

Molecular Weight

446.4 g/mol

IUPAC Name

sodium;1-amino-4-(4-methoxyanilino)-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C21H16N2O6S.Na/c1-29-12-8-6-11(7-9-12)23-15-10-16(30(26,27)28)19(22)18-17(15)20(24)13-4-2-3-5-14(13)21(18)25;/h2-10,23H,22H2,1H3,(H,26,27,28);/q;+1/p-1

InChI Key

UKZVMBMYDRZSBX-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+]

Key on ui other cas no.

63589-10-6

Origin of Product

United States

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